molecular formula C6H12ClN3O2 B3088407 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride CAS No. 1185294-83-0

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride

Cat. No. B3088407
CAS RN: 1185294-83-0
M. Wt: 193.63
InChI Key: MWTRXMIRGXAMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The product is sold in solid form .


Molecular Structure Analysis

The molecular formula of this compound is C6H12ClN3O2 . The SMILES string representation is NC©C1=NC(CCOC)=NO1.Cl .


Physical And Chemical Properties Analysis

This compound is sold in solid form . The molecular weight is 193.63 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A compound closely related to 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride, named 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using a high-yielding polyphosphoric acid condensation route. This method, as well as the characterization of the compound through FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, could be relevant for similar compounds like the one (Shimoga, Shin, & Kim, 2018).

Antimicrobial Applications

  • Antimicrobial Properties : The antimicrobial evaluation of 1,3,4-oxadiazole derivatives, similar in structure to the compound , has been demonstrated. For instance, certain 1,3,4-oxadiazole compounds showed potent antibacterial activity against a range of microorganisms, indicating potential uses in antimicrobial therapies (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Nematocidal Activity

  • Nematocidal Activities : Novel 1,2,4-oxadiazole derivatives, which share a structural similarity with the compound , have shown promising nematocidal activities. This suggests potential applications in controlling nematode infestations (Liu, Wang, Zhou, & Gan, 2022).

Cytotoxicity and Cancer Research

  • Cytotoxicity in Cancer Research : Some 1,3,4-oxadiazole derivatives have exhibited significant cytotoxic activity against various cancer cell lines, suggesting their potential use in cancer research and therapy (Ramazani et al., 2014).

Optical Properties

  • Optical Properties : The luminescence properties of certain 1,2,4-oxadiazole compounds, like 5-aryl-3-methyl-1,2,4-oxadiazoles, indicate potential applications in fields requiring luminescent materials, such as optoelectronics and sensing technologies (Mikhailov et al., 2016).

Safety and Hazards

The compound has been classified as an eye irritant (Eye Irrit. 2) and skin irritant (Skin Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2.ClH/c1-10-3-2-5-8-6(4-7)11-9-5;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTRXMIRGXAMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.